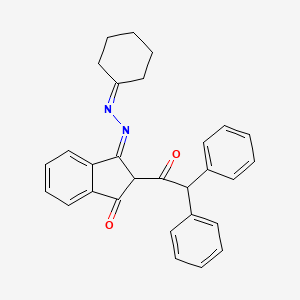
2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one involves multiple steps. The primary synthetic route includes the reaction of cyclohexanone with diphenylacetyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with indan-1-one under specific conditions to yield the final compound .
化学反应分析
2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one has several scientific research applications:
作用机制
The mechanism of action of 2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
相似化合物的比较
2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one can be compared with other similar compounds such as:
2-Diphenylacetyl-3-(ethylidene-hydrazono)indan-1-one: This compound has a similar structure but with an ethylidene group instead of a cyclohexyl group.
2-Diphenylacetyl-3-(phenyl-hydrazono)indan-1-one: This compound has a phenyl group instead of a cyclohexyl group. The uniqueness of this compound lies in its specific hydrazono group, which imparts distinct chemical and biological properties.
生物活性
2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one, with the CAS number 108041-11-8, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C29H26N2O
- Molecular Weight : 434.538 g/mol
- Chemical Structure : The compound features a hydrazone linkage and is characterized by the presence of diphenylacetyl and cyclohexyl groups.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, potentially through modulation of cytokine production and inhibition of leukocyte migration.
In Vitro Studies
In vitro assays have demonstrated that this compound can influence cell viability and modulate the synthesis of pro-inflammatory mediators such as nitrite and cytokines (e.g., IL-1β and TNFα). These effects were observed at non-cytotoxic concentrations, indicating a favorable safety profile for potential therapeutic applications.
In Vivo Studies
In vivo studies utilizing animal models have shown promising results in terms of anti-inflammatory efficacy. For instance, in models of induced paw edema and peritonitis, this compound significantly reduced edema and leukocyte infiltration, comparable to established anti-inflammatory agents like dexamethasone.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Anti-inflammatory Activity : A study demonstrated that administration of the compound at various doses resulted in a significant reduction in inflammatory markers in animal models. Specifically, it reduced edema by up to 90% in zymosan-induced peritonitis models.
- Cytokine Modulation : Research indicated that treatment with this compound led to decreased levels of IL-1β and TNFα in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting its role in modulating immune responses.
Summary of Biological Effects
| Study Type | Effect Observed | Concentration/Dose | Model Used |
|---|---|---|---|
| In Vitro | Reduced nitrite production | Non-cytotoxic | Macrophage cultures |
| In Vivo | Reduced paw edema | 50 mg/kg | CFA-induced paw edema |
| In Vivo | Decreased leukocyte migration | 5, 10, 50 mg/kg | Zymosan-induced peritonitis |
Safety Profile
Despite its promising biological activities, safety assessments indicate that this compound may pose risks such as acute toxicity if ingested and potential allergic reactions upon skin contact. These factors necessitate careful consideration in therapeutic contexts.
属性
CAS 编号 |
108041-11-8 |
|---|---|
分子式 |
C29H26N2O2 |
分子量 |
434.5 g/mol |
IUPAC 名称 |
(3E)-3-(cyclohexylidenehydrazinylidene)-2-(2,2-diphenylacetyl)inden-1-one |
InChI |
InChI=1S/C29H26N2O2/c32-28-24-19-11-10-18-23(24)27(31-30-22-16-8-3-9-17-22)26(28)29(33)25(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-2,4-7,10-15,18-19,25-26H,3,8-9,16-17H2/b31-27- |
InChI 键 |
CULXSTLNPHOSFZ-QVTSOHHYSA-N |
SMILES |
C1CCC(=NN=C2C(C(=O)C3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC1 |
手性 SMILES |
C1CCC(=N/N=C/2\C(C(=O)C3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC1 |
规范 SMILES |
C1CCC(=NN=C2C(C(=O)C3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















